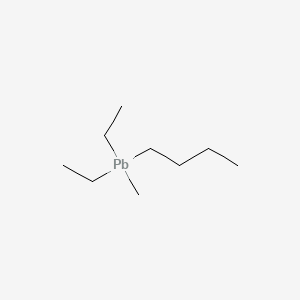![molecular formula C10H16 B13788377 Tricyclo[4.2.2.02,5]decane CAS No. 249-87-6](/img/structure/B13788377.png)
Tricyclo[4.2.2.02,5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.2.2.02,5]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.02,5]decane typically involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in constructing the complex tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane followed by the Conia-ene reaction shapes a five-membered ring, ultimately leading to the this compound structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methodologies used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[4.2.2.02,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within its tricyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or other electrophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.2.2.02,5]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of tricyclic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific structural requirements.
Wirkmechanismus
The mechanism by which Tricyclo[4.2.2.02,5]decane exerts its effects is primarily through its structural rigidity and stability. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and material properties. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[5.2.1.02,6]decane: Known for its use in jet fuels due to its high energy density.
Tricyclo[4.3.1.03,7]decane: Commonly found in natural products and used in synthetic chemistry.
Uniqueness
Tricyclo[4.2.2.02,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and rigidity make it particularly valuable in applications requiring robust materials and precise molecular interactions .
Eigenschaften
CAS-Nummer |
249-87-6 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
tricyclo[4.2.2.02,5]decane |
InChI |
InChI=1S/C10H16/c1-2-8-4-3-7(1)9-5-6-10(8)9/h7-10H,1-6H2 |
InChI-Schlüssel |
YXWMPHHNVZZFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C3C2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


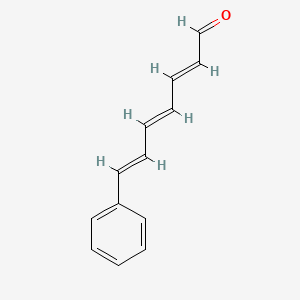
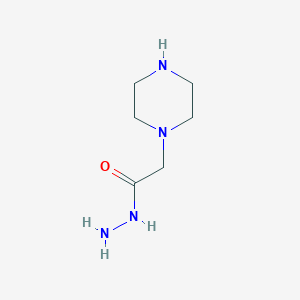
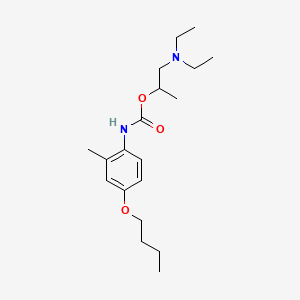
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
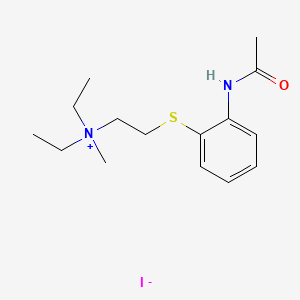
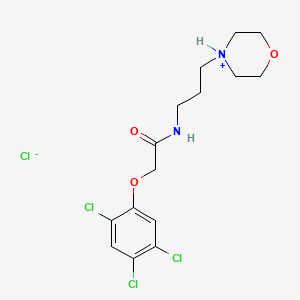
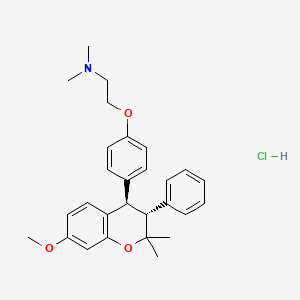
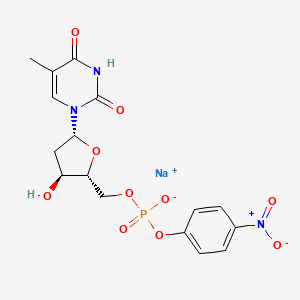
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
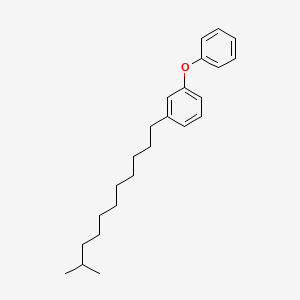
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
